sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate
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Overview
Description
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of appropriate thiadiazole precursors with sodium acetate One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with tert-butyl halides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-tert-butyl-1,3,4-thiadiazol-5-yl)acetate
- Sodium 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)acetate
- Sodium 2-(3-tert-butyl-1,2,4-triazol-5-yl)acetate
Uniqueness
Sodium 2-(3-tert-butyl-1,2,4-thiadiazol-5-yl)acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2728378-00-3 |
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Molecular Formula |
C8H11N2NaO2S |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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